Fluvoxamin, (Z)-

Übersicht

Beschreibung

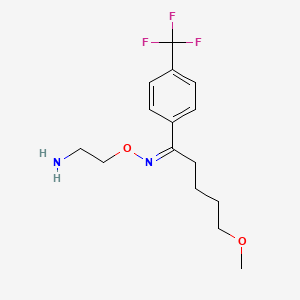

Fluvoxamine is an oxime O-ether that is benzene substituted by a (1E)-N-(2-aminoethoxy)-5-methoxypentanimidoyl group at position 1 and a trifluoromethyl group at position 4. It is a selective serotonin reuptake inhibitor that is used for the treatment of obsessive-compulsive disorder. It has a role as an antidepressant, a serotonin uptake inhibitor and an anxiolytic drug. It is a 5-methoxyvalerophenone O-(2-aminoethyl)oxime and a member of (trifluoromethyl)benzenes. It is functionally related to a (trifluoromethyl)benzene.

Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. Fluvoxamine has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with fluvoxamine.

Fluvoxamine is a Serotonin Reuptake Inhibitor. The mechanism of action of fluvoxamine is as a Serotonin Uptake Inhibitor.

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of obsessive-compulsive disorder. Fluvoxamine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Fluvoxamine is a 2-aminoethyl oxime ether of aralkylketones, with antidepressant, antiobsessive-compulsive, and anxiolytic properties. Fluvoxamine, chemically unrelated to other selective serotonin reuptake inhibitors, selectively blocks serotonin reuptake by inhibiting the serotonin reuptake pump at the presynaptic neuronal membrane. This increases serotonin levels within the synaptic cleft, prolongs serotonergic transmission and decreased serotonin turnover, thereby leading to antidepressant, anxiolytic and antiobsessive-compulsive effects. Fluvoxamine shows no significant affinity for histaminergic, alpha or beta adrenergic, muscarinic, or dopaminergic receptors in vitro.

Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder.

Fluvoxamine has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with fluvoxamine.

A selective serotonin reuptake inhibitor that is used in the treatment of DEPRESSION and a variety of ANXIETY DISORDERS.

See also: Fluvoxamine Maleate (has salt form).

Wissenschaftliche Forschungsanwendungen

Behandlung von COVID-19-Infektionen

Fluvoxamin hat sich bei der Behandlung von COVID-19-Infektionen als wirksam erwiesen . Eine sequenzielle Trial-Analyse und eine aktualisierte Meta-Analyse von Fluvoxamin hinsichtlich der klinischen Verschlechterung bei erwachsenen Patienten mit symptomatischer COVID-19-Infektion zeigten vielversprechende Ergebnisse .

Prävention der klinischen Verschlechterung bei COVID-19-Patienten

Eine frühzeitige Verabreichung von Fluvoxamin reduziert das Risiko einer klinischen Verschlechterung bei symptomatischen ambulanten Patienten mit COVID-19 . Dies ist besonders vorteilhaft für Patienten mit einer frühen SARS-CoV-2-Infektion .

Reduktion der Zytokinproduktion

Fluvoxamin ist ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der ein starker Sigma-1-Rezeptor-Agonist ist. Diese Eigenschaft kann die Zytokinproduktion wirksam reduzieren und so eine klinische Verschlechterung bei Patienten mit SARS-CoV-2-Infektion verhindern .

Entzündungshemmende Eigenschaften

Fluvoxamin hat entzündungshemmende Eigenschaften, die als umfunktioniertes Medikament zur Behandlung von COVID-19 Aufmerksamkeit erregt haben .

Günstige, wenig toxische Option für frühsymptomatische COVID-19-Patienten

Die Ergänzung der Behandlung von frühsymptomatischen COVID-19-Patienten mit Fluvoxamin kann sie vor klinischer Verschlechterung und Krankenhausaufenthalt schützen. Es ist eine attraktive, kostengünstige und wenig toxische Option im ambulanten Bereich .

Wirkmechanismus

Target of Action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) in the brain . It also acts as an agonist for the sigma-1 receptor (S1R), which plays a role in controlling inflammation .

Mode of Action

Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . By blocking the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, fluvoxamine enhances the actions of serotonin . As an S1R agonist, fluvoxamine also controls inflammation .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels, which collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . The primary pharmacokinetic variables for fluvoxamine have been estimated in single and multiple dose studies in animals, healthy volunteers, and patients . It is eliminated with a mean half-life of 15 hours and a range from 9 hours to 28 hours .

Result of Action

The molecular and cellular effects of fluvoxamine’s action include the suppression of Th1 and Th17 polarization and function . Moreover, fluvoxamine-treated NOD mice showed significantly attenuated insulitis coupled with well-preserved β cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For example, social isolation and acute environmental change can affect the impact of fluvoxamine on biochemical pathways . Furthermore, fluvoxamine may have altered dopamine turnover by suppressing tetrahydrobiopterin levels .

Safety and Hazards

Fluvoxamine has several side effects including drowsiness, dizziness, weakness, anxiety, depression, agitation, trouble sleeping, shaking, increased muscle movements, upset stomach, gas, loss of appetite, nausea, vomiting, diarrhea, dry mouth, yawning, sore throat, muscle pain, sweating, rash, heavy menstrual periods, or sexual problems . It can also cause new or sudden changes in mood or behavior, including new or worse depression or anxiety, panic attacks, trouble sleeping, or if you feel impulsive, irritable, agitated, hostile, aggressive, restless, more active or talkative, or have thoughts about suicide or hurting yourself .

Biochemische Analyse

Biochemical Properties

Fluvoxamine, (Z)-, plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Fluvoxamine, (Z)-, interacts with the serotonin transporter (SERT) protein, binding to its allosteric site and preventing serotonin reuptake. Additionally, Fluvoxamine, (Z)-, has been shown to interact with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

Fluvoxamine, (Z)-, exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances serotonergic signaling by increasing serotonin levels in the synaptic cleft. This modulation of serotonin levels influences cell signaling pathways, gene expression, and cellular metabolism. Fluvoxamine, (Z)-, has been reported to affect the expression of genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF), which plays a role in the growth and survival of neurons . Additionally, Fluvoxamine, (Z)-, has been shown to have anti-inflammatory effects on immune cells, reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of Fluvoxamine, (Z)-, involves its binding to the serotonin transporter (SERT) protein. By binding to the allosteric site of SERT, Fluvoxamine, (Z)-, inhibits the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This increased availability of serotonin enhances serotonergic neurotransmission, leading to improved mood and reduced symptoms of depression and obsessive-compulsive disorder. Fluvoxamine, (Z)-, also interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which are involved in its metabolism and can influence its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluvoxamine, (Z)-, have been observed to change over time. The stability and degradation of Fluvoxamine, (Z)-, can impact its long-term effects on cellular function. Studies have shown that Fluvoxamine, (Z)-, remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to Fluvoxamine, (Z)-, has been associated with sustained changes in gene expression and cellular metabolism, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Fluvoxamine, (Z)-, vary with different dosages in animal models. Studies have shown that low to moderate doses of Fluvoxamine, (Z)-, can effectively reduce symptoms of depression and anxiety in animal models without significant adverse effects . High doses of Fluvoxamine, (Z)-, have been associated with toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the efficacy of Fluvoxamine, (Z)-, plateaus at higher doses, indicating a limit to its therapeutic benefits .

Metabolic Pathways

Fluvoxamine, (Z)-, is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2 . These enzymes facilitate the oxidation and subsequent conjugation of Fluvoxamine, (Z)-, leading to the formation of metabolites that are excreted in urine. The metabolic pathways of Fluvoxamine, (Z)-, can influence its pharmacokinetics and overall efficacy. Additionally, Fluvoxamine, (Z)-, has been shown to affect metabolic flux and metabolite levels, potentially impacting other biochemical pathways .

Transport and Distribution

Fluvoxamine, (Z)-, is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across cell membranes by passive diffusion, but it can also interact with transporters such as P-glycoprotein, which can influence its distribution and accumulation . Fluvoxamine, (Z)-, has been shown to accumulate in certain tissues, including the brain, liver, and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of Fluvoxamine, (Z)-, plays a role in its activity and function. Fluvoxamine, (Z)-, is primarily localized in the cytoplasm and can be found in various cellular compartments, including the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals can influence the localization of Fluvoxamine, (Z)-, directing it to specific compartments or organelles where it can exert its effects .

Eigenschaften

IUPAC Name |

2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61718-82-9 (maleate) | |

| Record name | Fluvoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044002 | |

| Record name | Fluvoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The exact mechanism of action of fluvoxamine has not been fully determined, but appears to be linked to its inhibition of CNS neuronal uptake of serotonin. Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. Studies have also demonstrated that fluvoxamine has virtually no affinity for α1- or α2-adrenergic, β-adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1, or 5-HT2 receptors, despite having an affinity for binding to σ1 receptors. | |

| Record name | Fluvoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54739-18-3 | |

| Record name | Fluvoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluvoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-4’-(triflluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4L1XPO44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120-121.5 °C | |

| Record name | Fluvoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

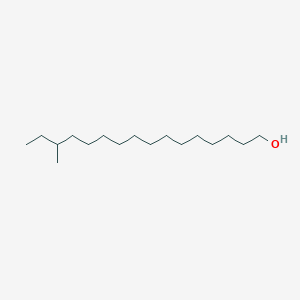

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B1238660.png)

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide](/img/structure/B1238678.png)